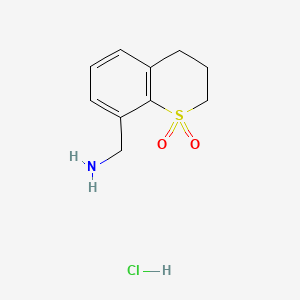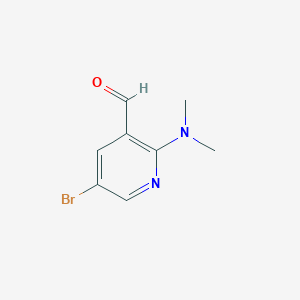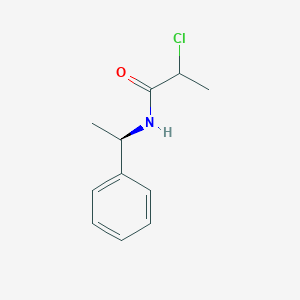
6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde is a quinoline derivative characterized by the presence of bromine, chlorine, and fluorine atoms on its quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The same aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: Formation of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carboxylic acid.
Reduction: Formation of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-methanol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde is primarily determined by its ability to interact with various molecular targets. The presence of multiple halogen atoms enhances its reactivity and binding affinity to biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity and function.
類似化合物との比較
- 6-Bromo-2-chloroquinoline-3-carbaldehyde
- 5,7-Difluoroquinoline-3-carbaldehyde
- 6-Bromo-5,7-difluoroquinoline
Comparison: 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the quinoline ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications. The presence of multiple halogens can enhance its reactivity and potential biological activity compared to similar compounds with fewer or different halogen substitutions.
特性
分子式 |
C10H3BrClF2NO |
|---|---|
分子量 |
306.49 g/mol |
IUPAC名 |
6-bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H3BrClF2NO/c11-8-6(13)2-7-5(9(8)14)1-4(3-16)10(12)15-7/h1-3H |
InChIキー |
HSRICQKADVUXFS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC2=CC(=C(C(=C21)F)Br)F)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)




![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)



![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)


